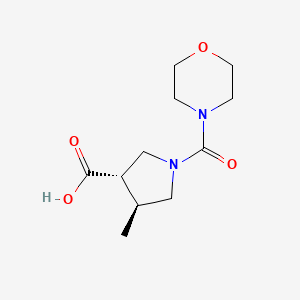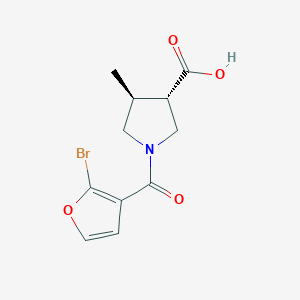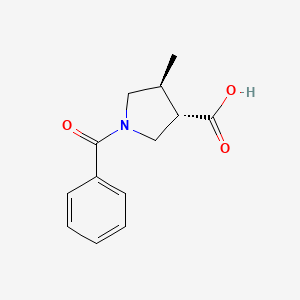
(3S,4S)-1-(4-cyanophenyl)-4-methylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-1-(4-cyanophenyl)-4-methylpyrrolidine-3-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. This compound is commonly referred to as CP-465,022 and is a selective antagonist of the dopamine D1 receptor.
Aplicaciones Científicas De Investigación
CP-465,022 has been extensively studied for its potential applications in drug development. It has been shown to have a high affinity for the dopamine D1 receptor, which is involved in the regulation of various physiological processes, including motor control, reward, and cognition. CP-465,022 has been used in preclinical studies to investigate the role of the dopamine D1 receptor in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.
Mecanismo De Acción
CP-465,022 acts as a selective antagonist of the dopamine D1 receptor. It binds to the receptor and prevents the binding of dopamine, which leads to a decrease in dopamine signaling. This mechanism of action has been shown to have therapeutic potential in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
CP-465,022 has been shown to have a range of biochemical and physiological effects. It has been shown to modulate dopamine signaling in the brain, which can lead to changes in behavior and cognition. Additionally, CP-465,022 has been shown to have effects on other neurotransmitter systems, such as the glutamate and GABA systems. These effects suggest that CP-465,022 has potential as a therapeutic agent for a range of neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-465,022 has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D1 receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological processes. Additionally, CP-465,022 has good pharmacokinetic properties, which make it suitable for use in animal models. However, one limitation of CP-465,022 is that it has not yet been tested in humans, which limits its potential for clinical applications.
Direcciones Futuras
There are several future directions for research on CP-465,022. One area of interest is the role of the dopamine D1 receptor in addiction and substance abuse. CP-465,022 has been shown to reduce drug-seeking behavior in animal models, which suggests that it may have potential as a treatment for addiction. Another area of interest is the potential use of CP-465,022 in the treatment of Parkinson's disease. CP-465,022 has been shown to improve motor function in animal models of Parkinson's disease, which suggests that it may have potential as a therapeutic agent for this disorder. Finally, further research is needed to investigate the safety and efficacy of CP-465,022 in humans, which will be necessary for its development as a clinical drug.
Métodos De Síntesis
CP-465,022 is synthesized using a multi-step process that involves the reaction of 3-(4-cyanophenyl)-3-hydroxypropanoic acid with (S)-proline. The resulting product is then subjected to a series of reactions that lead to the formation of CP-465,022. This synthesis method has been optimized to produce high yields of CP-465,022 with good purity.
Propiedades
IUPAC Name |
(3S,4S)-1-(4-cyanophenyl)-4-methylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-7-15(8-12(9)13(16)17)11-4-2-10(6-14)3-5-11/h2-5,9,12H,7-8H2,1H3,(H,16,17)/t9-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPPBCJOTNVYEA-BXKDBHETSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B6632987.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B6632990.png)
![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)

![N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632994.png)
![N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632999.png)
![1-[4-(2,3-Dihydro-1-benzofuran-7-yl)phenyl]propan-2-amine](/img/structure/B6633006.png)
![N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6633010.png)




